![molecular formula C7H5IN2 B1303834 6-Iodoimidazo[1,2-a]pyridine CAS No. 426825-75-4](/img/structure/B1303834.png)
6-Iodoimidazo[1,2-a]pyridine
Overview
Description
6-Iodoimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a fused imidazole and pyridine ring system. This compound is characterized by the presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine core.
Synthesis Analysis
The synthesis of substituted 6-aminoimidazo[1,2-a]pyridines has been achieved using palladium- or copper-catalyzed aminations, providing a convenient and efficient method for preparing novel derivatives . Additionally, a regiocontrolled 6-endo-dig cyclization of 3-ethynylimidazo[1,2-a]pyridine-2-carbonitriles in the presence of iodine has been developed, leading to the synthesis of 1,3-disubstituted 4-iodoimidazo[1,2-a:4,5-c']dipyridines . Furthermore, the synthesis of imidazo[1,2-a]pyridines directly from methyl or methylene ketones has been reported, with iodination reactions yielding 3-iodo- and 6-iodoimidazopyridines .
Molecular Structure Analysis
The molecular structure of 6-N-methylanilinoimidazo[1,2-a]pyridine, a derivative of 6-aminoimidazo[1,2-a]pyridine, has been characterized by crystal structure analysis . Single crystal X-ray diffraction analysis has also been used to characterize the molecular structures of 3- and 8-iodoimidazo[1,2-a]pyridines, providing insights into the chemoselectivity of the substitution reactions .
Chemical Reactions Analysis
The reactivity of 6-haloimidazo[1,2-a]pyridine derivatives with different azoles has been shown to be highly dependent on the reaction conditions, with copper(I) catalysts leading to ipso substitution and cesium carbonate in N,N-dimethylformamide resulting in cine substitution . The reactivity of the 4-iodo position in 4-iodoimidazo[1,2-a:4,5-c']dipyridines towards various metal-catalyzed coupling reactions has been successfully evaluated, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-iodoimidazo[1,2-a]pyridines are influenced by the presence of the iodine atom, which can affect the electronic properties of the molecule. Molecular electrostatic potential calculations have been performed to investigate the chemoselectivity of iodination reactions, providing a theoretical basis for understanding the reactivity of these compounds . The environmental sustainability of synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media using iodine as a catalyst has been highlighted, with water serving as a "green" solvent and the reactions proceeding in good overall yields .
Scientific Research Applications
Synthesis Methods and Chemical Reactivity
6-Iodoimidazo[1,2-a]pyridine and its derivatives are subject to various synthesis methods and chemical reactions. For instance, the synthesis of 3- and 8-Iodoimidazo[1,2-a]pyridines from imidazo[1,2-a]pyridine under different substitution conditions has been investigated, including molecular electrostatic potential calculations and characterization through X-ray diffraction analysis (Zhao et al., 2018). Additionally, an efficient route for synthesizing 3-iodoimidazo[1,2-a]pyridines derivatives using electrochemical oxidative iodination with NaI as an iodine source has been developed (Park et al., 2020).
Molecular Structure and Properties
The molecular structures of 6-Iodoimidazo[1,2-a]pyridine compounds have been extensively studied. Research includes the analysis of crystal structures and charge distributions in related compounds, contributing to understanding the geometry and electron density distribution in the bicyclic unit of these compounds (Tafeenko et al., 1996).
Safety And Hazards
6-Iodoimidazo[1,2-a]pyridine is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The development of synthetic strategies for the functionalization of imidazo[1,2-a]pyridines from readily available starting materials is important . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXOOFUOEJPQKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377405 | |
Record name | 6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoimidazo[1,2-a]pyridine | |
CAS RN |
426825-75-4 | |
Record name | 6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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